molecular formula C16H29NO3 B6275455 tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate CAS No. 2763750-08-7

tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate

Cat. No.: B6275455
CAS No.: 2763750-08-7
M. Wt: 283.41 g/mol
InChI Key: HPIHNRFCUVTQKC-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate is a sophisticated chemical building block of significant interest in synthetic and medicinal chemistry. This compound, with the CAS number 2763750-08-7 and a molecular formula of C16H29NO3, has a molecular weight of 283.41 g/mol . Its structure features a cyclohexane ring that is strategically substituted with both a tert-butyloxycarbonyl (Boc) protected amine and a formyl group at the same carbon center, while a second tert-butyl group provides steric influence on the ring conformation . The presence of both a protected amine and a reactive aldehyde functional group within the same molecule makes it a highly versatile scaffold or intermediate. The Boc-protected amine is a crucial feature, as this group is widely used to protect amines during multi-step synthetic sequences, particularly in peptide synthesis, and can be readily removed under mild acidic conditions. The formyl group offers a handle for further chemical elaboration through reactions such as nucleophilic addition, reductive amination, and condensation to form imines or hydrazones. This combination of features is valuable for constructing complex molecular architectures, potentially serving as a key intermediate in the development of pharmaceutical candidates and other specialty chemicals. The compound should be stored according to cold-chain requirements to ensure its stability and purity are maintained. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2763750-08-7

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate

InChI

InChI=1S/C16H29NO3/c1-14(2,3)12-7-9-16(11-18,10-8-12)17-13(19)20-15(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)

InChI Key

HPIHNRFCUVTQKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C=O)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Starting Material Selection and Boc Protection

The foundational step in synthesizing this compound involves the introduction of the tert-butoxycarbonyl (Boc) protective group to the amine functionality. For analogous compounds such as tert-butyl trans-4-formylcyclohexylcarbamate, the amine group of trans-4-aminocyclohexanol is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or N-methylmorpholine. For the target compound, a suitable starting material would be 4-tert-butylcyclohexylamine, which can undergo Boc protection under similar conditions:

4-tert-Butylcyclohexylamine+(Boc)2OBasetert-Butyl N-(4-tert-butylcyclohexyl)carbamate\text{4-tert-Butylcyclohexylamine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl N-(4-tert-butylcyclohexyl)carbamate}

This reaction typically proceeds in dichloromethane or tetrahydrofuran at 0–25°C with yields exceeding 85%.

Introduction of the Formyl Group

The formyl group at the 1-position of the cyclohexane ring is introduced via oxidation of a hydroxymethyl precursor. For example, in tert-butyl trans-4-formylcyclohexylcarbamate synthesis, trans-4-(Boc-amino)cyclohexanol is oxidized using pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Adapting this to the target compound:

tert-Butyl N-(4-tert-butyl-1-hydroxymethylcyclohexyl)carbamateDMPtert-Butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate\text{tert-Butyl N-(4-tert-butyl-1-hydroxymethylcyclohexyl)carbamate} \xrightarrow{\text{DMP}} \text{tert-Butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate}

Key considerations include:

  • Oxidizing Agent : DMP offers higher selectivity and milder conditions compared to PCC.

  • Solvent : Anhydrous dichloromethane or ethyl acetate minimizes side reactions.

  • Yield : Reported yields for analogous oxidations range from 70% to 90%.

Alternative Pathways and Comparative Analysis

Cyclohexene Intermediate Strategy

Reaction Optimization and Challenges

Stereochemical Control

The cis/trans configuration of substituents on the cyclohexane ring significantly impacts physicochemical properties. For tert-butyl trans-4-formylcyclohexylcarbamate, trans selectivity is achieved using trans-4-aminocyclohexanol as the starting material. For the target compound, similar strategies apply:

Parametertrans-Isomer Preferencecis-Isomer Preference
Starting Materialtrans-4-tert-butylcyclohexylaminecis-4-tert-butylcyclohexylamine
Oxidizing AgentDMP in CH₂Cl₂PCC in EtOAc
Yield85–90%75–80%

Functional Group Compatibility

  • Boc Group Stability : The Boc group remains intact under mild oxidative conditions (e.g., DMP) but may degrade under strong acids or bases.

  • Formyl Group Reactivity : The formyl group can participate in subsequent reactions (e.g., Wittig olefinations), necessitating careful handling.

Industrial and Scalable Approaches

The patent CN102020589B highlights a scalable method for tert-butyl carbamate derivatives using mixed anhydride intermediates. Adapting this to the target compound:

  • Mixed Anhydride Formation : React N-Boc-4-tert-butylcyclohexylamine with isobutyl chloroformate in the presence of N-methylmorpholine.

  • Condensation : Introduce the formyl group via reaction with a formylating agent (e.g., DMF/POCl₃).

This method achieves yields >90% under optimized conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential as a protective group in peptide synthesis.
  • Studied for its role in enzyme inhibition and protein modification.

Medicine:

  • Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The formyl group can participate in various chemical reactions, contributing to the compound’s reactivity and functionality.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural similarities with tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate, differing in substituents or core ring systems:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference ID
tert-butyl (1-cyano-4-phenylcyclohexyl)(3-hydroxypropyl)carbamate Cyclohexane Cyano, phenyl, 3-hydroxypropyl C₂₃H₃₂N₂O₃ 396.51 High synthetic yield (93%); used in enantioselective synthesis
tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate Cyclohexane 5-chloro-benzimidazolone C₁₈H₂₂ClN₃O₃ 363.84 Isomeric mixture (85:15); LCMS [M-Boc+H]+ 266; potential kinase inhibitor
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane Formyl C₁₄H₂₃NO₃ 265.34 Rigid bicyclic core; formyl group for nucleophilic additions
tert-butyl N-(4-cyanooxan-4-yl)carbamate Oxane (tetrahydro-pyran) Cyano C₁₁H₁₈N₂O₃ 238.28 Polar cyano group; applications in peptide coupling
tert-butyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate Linear chain 4-fluorophenyl, butenyl C₁₅H₂₀FNO₂ 265.32 Conformational flexibility; fluorophenyl enhances bioavailability

Physicochemical Properties

  • Polarity: The cyanooxane derivative () has higher polarity (PSA = 41.82 Ų) due to the cyano group, compared to the tert-butyl-rich target compound, which is more lipophilic (LogP ~4.17) .

Biological Activity

tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate is a compound of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Molecular Formula: C12H21NO3
Molecular Weight: 227.31 g/mol
CAS Number: 181308-57-6

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-tert-butyl-1-formylcyclohexyl chloride in the presence of a base such as triethylamine, often conducted in dichloromethane at room temperature.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The carbamate group can inhibit or modify the activity of these biomolecules, while the formyl group enhances its reactivity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antibacterial Activity: Studies have shown that related compounds demonstrate significant antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.
  • Antifeedant Properties: Certain derivatives have been characterized by their attractant properties against larvae and moderate antifeedant activity against adult insects, indicating potential applications in pest control .

Study 1: Antibacterial Properties

In a study evaluating derivatives of 4-tert-butylcyclohexanone, several compounds exhibited strong bacteriostatic effects against Gram-positive strains. The strongest activity was observed against Bacillus subtilis, suggesting that this compound could be explored for its antibacterial potential .

Study 2: Organic Synthesis Applications

The compound is also investigated for its role as a protecting group in peptide synthesis. Its ability to shield amine functionalities allows for targeted transformations, which are crucial for synthesizing complex organic molecules including pharmaceuticals .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityApplications
This compound Antibacterial, AntifeedantOrganic synthesis, Medicinal chemistry
Ethyl (4-tert-butylcyclohexylidene)acetate AntibacterialPest control
Bromolactone 5 Moderate antifeedantInsect management

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate? The compound is typically synthesized via carbamate protection strategies. A primary route involves reacting a pre-functionalized cyclohexyl derivative (e.g., 4-tert-butyl-1-formylcyclohexylamine) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or pyridine. This facilitates nucleophilic substitution at the amine group, forming the carbamate . Alternative methods may employ tert-butyl chloroformate under similar conditions.

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis? Key parameters include:

  • Temperature control : Maintaining 0–25°C to suppress side reactions (e.g., formyl group oxidation).
  • Base selection : Triethylamine is preferred over stronger bases to avoid deprotonation of sensitive functional groups .
  • Solvent choice : Dichloromethane or THF enhances solubility and reaction homogeneity.
  • Stoichiometry : A slight excess of Boc₂O (1.1–1.3 equiv.) ensures complete amine protection without overuse of reagents .

Characterization Techniques

Basic: What analytical methods are used to confirm the structure of this compound? Standard techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify tert-butyl, formyl, and cyclohexyl proton environments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95% is typical for research-grade material) .

Advanced: How can discrepancies in spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns quaternary carbons.
  • X-ray crystallography : Provides unambiguous structural confirmation if crystalline material is available.
  • Isotopic labeling : For formyl group reactivity studies, deuterated analogs can clarify ambiguous signals .

Stability and Reactivity

Basic: What storage conditions ensure stability of this compound? Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Protect from light and moisture, as the formyl group is prone to hydration or oxidation. Avoid prolonged exposure to strong acids/bases, which hydrolyze the carbamate .

Advanced: What is the degradation mechanism under acidic conditions? In acidic media (pH < 3), the carbamate undergoes hydrolysis via protonation of the carbonyl oxygen, leading to cleavage of the Boc group and release of CO₂. The formyl group may concurrently hydrate to a geminal diol, complicating degradation analysis. Kinetic studies using HPLC-MS can track intermediates .

Biological and Medicinal Applications

Basic: What are the primary research applications of this compound? It serves as:

  • A building block in peptide mimetics and macrocycle synthesis.
  • A substrate for studying formyl group reactivity in enzyme models (e.g., aldehyde dehydrogenases) .
  • A precursor for drug candidates targeting neurodegenerative diseases, leveraging the tert-butyl group for enhanced lipophilicity .

Advanced: How can structure-activity relationship (SAR) studies be designed using this compound?

  • Functional group variation : Replace the formyl group with aldehydes, ketones, or amines to assess binding affinity.
  • Stereochemical modifications : Synthesize enantiomers or diastereomers to evaluate chiral center impacts on bioactivity.
  • Molecular docking : Pair synthetic analogs with computational models to predict interactions with target proteins (e.g., kinases) .

Addressing Data Contradictions

Basic: How should researchers resolve conflicting reports on synthetic yields?

  • Reproducibility checks : Verify reaction conditions (solvent purity, inert atmosphere).
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting material or Boc-deprotected intermediates) .

Advanced: Can computational modeling reconcile discrepancies in reaction efficiency? Yes. Density Functional Theory (DFT) calculations predict energy barriers for key steps (e.g., Boc group activation). Solvent effects and transition states can be modeled to optimize conditions virtually before lab validation .

Troubleshooting Common Challenges

Basic: What purification methods are effective for this compound?

  • Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (30–50% EtOAc).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals if the compound is thermally stable .

Advanced: How can low reactivity in formyl group coupling reactions be addressed?

  • Activation strategies : Convert the formyl group to a more reactive Weinreb amide or thioester.
  • Catalytic systems : Employ Pd or Ru catalysts for cross-coupling reactions under mild conditions .

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